molecular formula C16H20N4O2 B2851220 3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide CAS No. 2380172-38-1

3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

Cat. No.: B2851220
CAS No.: 2380172-38-1
M. Wt: 300.362
InChI Key: YTWDBTHJMBPRMY-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to an azetidine ring via a carboxamide group. This compound may exhibit interesting chemical and biological properties due to the presence of these functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide typically involves the following steps:

    Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The benzimidazole and azetidine moieties are coupled via a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions may target the azetidine ring or the benzimidazole moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.

    Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Carboxamide-Linked Compounds: Other compounds featuring a carboxamide linkage, such as N-phenylacetamide.

Uniqueness

3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is unique due to the combination of the benzimidazole and azetidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(18-12-5-7-22-8-6-12)19-9-13(10-19)20-11-17-14-3-1-2-4-15(14)20/h1-4,11-13H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWDBTHJMBPRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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